(-)-20-Deoxocarnosol
Overview
Description
(-)-20-Deoxocarnosol is a naturally occurring diterpene compound found in various plant species, particularly in the Lamiaceae family. It is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-20-Deoxocarnosol typically involves the extraction from plant sources followed by purification processes. One common method includes the use of organic solvents to extract the compound from plant material, followed by chromatographic techniques to isolate and purify it.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant biomass. Advanced techniques such as supercritical fluid extraction can be employed to enhance yield and purity. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound in a more sustainable and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: (-)-20-Deoxocarnosol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(-)-20-Deoxocarnosol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of diterpenes and their derivatives.
Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Medicine: this compound is being investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the formulation of natural antioxidants for food preservation and cosmetic products.
Mechanism of Action
The mechanism of action of (-)-20-Deoxocarnosol involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response. By modulating these pathways, this compound exerts its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Carnosol: Another diterpene with similar antioxidant properties.
Rosmanol: Known for its anti-inflammatory effects.
Carnosic Acid: A precursor to carnosol and (-)-20-Deoxocarnosol with potent antioxidant activity.
Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct reactivity and biological activity compared to its analogs. Its ability to modulate multiple molecular pathways makes it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWKCGUFCXDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of (-)-20-Deoxocarnosol?
A1: this compound exhibits notable anti-inflammatory and cytotoxic effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages [, ]. This suggests a potential role in modulating acute inflammatory responses. Additionally, this compound has shown cytotoxic activity against certain human cancer cell lines [, ], highlighting its potential as an anti-cancer agent.
Q2: How does this compound exert its anti-inflammatory effects?
A2: While the exact mechanism remains under investigation, studies suggest that this compound may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway. This pathway plays a crucial role in regulating inflammatory responses. One study demonstrated that a closely related compound, carnosol, inhibited the nuclear translocation of NF-κBp65, a key transcription factor in the NF-κB pathway []. This finding implies that this compound might share a similar mechanism, further research is needed to confirm this hypothesis.
Q3: What is known about the structure of this compound?
A3: this compound belongs to the abietane diterpenoid family. While its exact molecular formula and weight require confirmation, its structure has been elucidated through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy [, , ]. Further details on its spectroscopic data can be found in the cited research papers.
Q4: From what natural sources can this compound be isolated?
A4: this compound has been isolated from several plant species, including Plectranthus barbatus [], Salvia pachyphylla [], Sphacele salviae [], Rosmarinus officinalis [], and Salvia deserta []. These plants are known to produce a variety of bioactive compounds, and this compound contributes to their medicinal properties.
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Research on the SAR of this compound and related abietane diterpenoids is ongoing. Studies have investigated the impact of structural modifications on their biological activity. For instance, one study compared the anti-inflammatory and cytotoxic effects of carnosol, carnosic acid, and their derivatives, revealing that even subtle changes in the structure can significantly alter their potency and selectivity []. These findings highlight the importance of SAR studies in optimizing the therapeutic potential of these compounds.
Q6: What analytical techniques are commonly used to characterize and quantify this compound?
A6: Commonly employed analytical techniques for identifying and quantifying this compound include mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). NMR spectroscopy is crucial for structural elucidation. Researchers often compare spectral data obtained with those reported in the literature to confirm the identity and purity of isolated this compound [, , ].
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